4,4,5,5,5-Pentafluoro-3-oxopentanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODBPCRGUDNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4,5,5,5 Pentafluoro 3 Oxopentanenitrile and Cognate Fluorinated β Keto Compounds
Direct and Indirect Syntheses of 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile
The synthesis of β-ketonitriles is a well-established transformation in organic chemistry, often serving as a cornerstone for the construction of more complex molecular architectures. organic-chemistry.orgresearchgate.net These compounds are valuable intermediates in the synthesis of a wide array of pharmaceuticals and heteroaromatic compounds. organic-chemistry.org
One of the most common methods for the preparation of β-ketonitriles is the Claisen condensation, which involves the reaction of an ester with a nitrile in the presence of a strong base. organic-chemistry.orgnih.govorganica1.org In the context of this compound, a plausible synthetic route would involve the condensation of an ethyl pentafluoropropionate with acetonitrile (B52724). The reaction is typically promoted by a base such as sodium ethoxide, sodium amide, or potassium tert-butoxide. The driving force behind this reaction is the formation of a stabilized enolate anion of the resulting β-ketonitrile. organic-chemistry.org
| Reactant 1 | Reactant 2 | Base | Product |
| Ethyl pentafluoropropionate | Acetonitrile | Sodium ethoxide | This compound |
An alternative approach involves the acylation of acetonitrile with a pentafluoropropionic acid derivative, such as pentafluoropropionic anhydride. This method, catalyzed by a Lewis acid or a solid acid catalyst, can provide a direct route to the desired β-ketonitrile. researchgate.netyoutube.comrsc.org
Another potential, though less detailed in readily available literature, is the direct fluorination of a non-fluorinated precursor, 3-oxopentanenitrile. This transformation would likely employ powerful fluorinating agents like sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under carefully controlled conditions to achieve the desired pentafluorination at the α- and β-positions to the nitrile.
Methodologies for Installing the Pentafluoroethyl Moiety
The introduction of the pentafluoroethyl (-CF₂CF₃) group is a key strategy in the design of novel pharmaceuticals and agrochemicals, as it can significantly enhance properties such as lipophilicity and metabolic stability. A variety of methods have been developed to forge carbon-pentafluoroethyl bonds, broadly categorized into transition metal-catalyzed, electrophilic/nucleophilic, and radical/photoredox-mediated approaches.
Transition Metal-Catalyzed Pentafluoroethylation Reactions
Transition metal catalysis offers a powerful and versatile platform for the formation of C-C bonds, including those involving perfluoroalkyl groups. beilstein-journals.org Copper and silver-based systems have proven particularly effective for pentafluoroethylation reactions.
Copper-mediated pentafluoroethylation has emerged as a robust method for the introduction of the -CF₂CF₃ group onto a range of organic substrates. A significant advancement in this area is the use of trimethyl(trifluoromethyl)silane (TMSCF₃) as a precursor to generate a copper-pentafluoroethyl species (CuCF₂CF₃). nih.gov This process involves the in situ formation of a trifluoromethylcopper (B1248711) (CuCF₃) intermediate, which then undergoes a difluorocarbene insertion to yield the desired CuCF₂CF₃ reagent. nih.gov
This "ligandless" CuC₂F₅ reagent, prepared through the controlled self-condensation of TMSCF₃-derived CuCF₃, has been successfully applied to the pentafluoroethylation of unactivated (hetero)aryl and alkenyl halides. acs.org The operational simplicity and robustness of this system make it suitable for late-stage functionalization of complex molecules. acs.org
Furthermore, copper-mediated oxidative pentafluoroethylation using TMSCF₃ has been developed for the functionalization of organoboronates and terminal alkynes. sioc.ac.cn In the presence of a ligand such as 1,10-phenanthroline, a broad scope of (hetero)arylboronates and alkenylboronates can be smoothly pentafluoroethylated under aerobic conditions. sioc.ac.cn Terminal alkynes can also undergo this transformation, even in the absence of an additional ligand. sioc.ac.cn
| Substrate Type | Reagent | Catalyst/Ligand | Product Type |
| (Hetero)aryl iodides | TMSCF₃ | Copper | Pentafluoroethylated (hetero)arenes |
| Alkenyl halides | "Ligandless" CuC₂F₅ | None | Pentafluoroethylated alkenes |
| (Hetero)arylboronates | TMSCF₃ | Copper / 1,10-phenanthroline | Pentafluoroethylated (hetero)arenes |
| Terminal alkynes | TMSCF₃ | Copper | Pentafluoroethylated alkynes |
Silver-mediated oxidative coupling reactions provide another valuable route to pentafluoroethylated compounds, particularly for the formation of C-O bonds. A notable example is the silver triflate (AgOTf)-mediated oxidative pentafluoroethylation of alcohols and phenols. This method utilizes the nucleophilic reagent (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃) in the presence of an oxidant such as Selectfluor.
This protocol allows for the synthesis of a variety of pentafluoroethyl ethers in moderate to excellent yields under mild reaction conditions. The broad availability of the starting materials and the ease of handling the reagents contribute to the synthetic utility of this method.
Electrophilic and Nucleophilic Strategies for Perfluoroalkylation
The direct introduction of perfluoroalkyl groups can also be achieved through electrophilic and nucleophilic pathways, employing specialized reagents designed for these purposes. researchgate.net
Electrophilic pentafluoroethylation often involves the use of hypervalent iodine reagents or sulfonium (B1226848) salts. These reagents act as sources of an electrophilic "C₂F₅⁺" synthon, which can then react with a variety of nucleophiles.
Conversely, nucleophilic pentafluoroethylation relies on reagents that can deliver a "C₂F₅⁻" equivalent. acs.org Sources for nucleophilic pentafluoroethyl groups include organometallic reagents such as C₂F₅MgX and C₂F₅Li, as well as silicon-based reagents like TMSCF₂CF₃, which can be activated by a fluoride (B91410) source.
Radical and Photoredox Protocols for Fluoroalkylated Systems
Radical and photoredox-catalyzed methods have gained prominence in recent years as powerful tools for the formation of C-C bonds under mild conditions. titech.ac.jpmdpi.comresearchgate.netconicet.gov.aracs.org These approaches are particularly well-suited for the introduction of fluoroalkyl groups.
The generation of fluoroalkyl radicals can be achieved through various means, including the use of transition metal photocatalysts (e.g., ruthenium and iridium complexes) or organic photoredox catalysts. titech.ac.jpresearchgate.net These catalysts, upon photoexcitation, can engage in single-electron transfer (SET) processes with suitable fluoroalkylating agents to generate the desired fluoroalkyl radicals. titech.ac.jp
For instance, copper complexes can be utilized to generate the CF₂CF₃ radical from readily available precursors. This radical can then participate in reactions with unactivated alkenes to afford allylic pentafluoroethylated products.
Photoredox catalysis has also been successfully applied to the trifluoromethylation and perfluoroalkylation of heterocycles in continuous-flow systems, offering a rapid and efficient method for the synthesis of these important building blocks. youtube.com The use of visible light as a sustainable energy source, coupled with the mild reaction conditions, makes these photoredox protocols highly attractive for modern organic synthesis. mdpi.com
General Synthetic Routes to β-Ketonitriles and Their Fluorinated Analogs
β-Ketonitriles are valuable intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds and pharmaceuticals. nih.gov The synthesis of their fluorinated analogs, such as this compound, has garnered significant attention due to the unique properties conferred by fluorine atoms, including enhanced thermal stability and lipophilicity. wikipedia.org Various synthetic methodologies have been developed to access these important molecular scaffolds.
Acylation of Nitrile Anions with Ester Derivatives
A well-established method for the synthesis of β-ketonitriles involves the acylation of nitrile anions with ester derivatives. nih.govresearchgate.net This reaction relies on the deprotonation of the α-carbon of an alkyl nitrile, which is sufficiently acidic to be removed by a strong base. wikipedia.org The resulting nitrile anion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of an ester, leading to the formation of the β-ketonitrile after the elimination of an alkoxide. youtube.com
Commonly employed bases for the deprotonation of nitriles include sodium amide (NaNH₂), sodium ethoxide, and potassium tert-butoxide (KOt-Bu). nih.gov The choice of base and solvent can significantly influence the reaction's efficiency. For instance, reactions are often carried out in ethereal solvents like tetrahydrofuran (B95107) (THF). A key consideration in this method is that the β-ketonitrile product is more acidic than the starting nitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion. encyclopedia.pub One equivalent deprotonates the starting nitrile, and the second deprotonates the product as it is formed.
Challenges associated with this method include potential side reactions such as over-alkylation and self-condensation of the nitrile, like the Thorpe-Ziegler reaction. wikipedia.org To mitigate these issues, reaction conditions such as temperature and the concentration of the nitrile anion must be carefully controlled. wikipedia.orgbohrium.com Microwave-assisted synthesis has also been shown to be an effective technique for this transformation, with yields ranging from 30 to 72% for various β-ketonitriles.
| Starting Nitrile | Ester | Base | Solvent | Product | Yield |
| Acetonitrile | Ethyl Benzoate | KOt-Bu | THF | Benzoylacetonitrile | Good |
| Propionitrile | Methyl Acetate | NaNH₂ | Liquid NH₃ | 3-Oxopentanenitrile | Moderate |
| Phenylacetonitrile | Ethyl Formate | NaH | THF | 2-Phenyl-3-oxopropanenitrile | Good |
This table presents illustrative examples of the acylation of nitrile anions with ester derivatives.
Palladium-Catalyzed Additions of Organoboron Reagents to Dinitriles
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of β-ketonitriles. One such method involves the addition of organoboron reagents, such as arylboronic acids, to dinitriles. organic-chemistry.org This approach offers high selectivity and functional group tolerance under relatively mild conditions. organic-chemistry.org
The catalytic cycle is believed to commence with the formation of an arylpalladium species from the palladium catalyst and the organoboron reagent. This species then coordinates to one of the cyano groups of the dinitrile, followed by carbopalladation. Subsequent hydrolysis of the resulting intermediate furnishes the desired β-ketonitrile. organic-chemistry.org A study by Chen and Li demonstrated a practical and highly selective Pd-catalyzed addition of organoboron reagents to dinitriles using Pd(acac)₂ as the catalyst, a bipyridine ligand, and an acidic additive in a toluene (B28343)/water solvent system. organic-chemistry.org This method proved effective for a variety of substituted phenylboronic acids, affording β-ketonitriles in good to excellent yields. organic-chemistry.org
This methodology is also applicable to the synthesis of various dicarbonyl compounds by using dinitriles like malononitrile, glutaronitrile, and adiponitrile. nih.gov
| Dinitrile | Organoboron Reagent | Palladium Catalyst | Ligand | Product Example |
| Malononitrile | Phenylboronic Acid | Pd(acac)₂ | 4,4'-Dimethyl-2,2'-bipyridine | 3-Oxo-3-phenylpropanenitrile |
| Succinonitrile | 4-Tolylboronic Acid | Pd(OAc)₂ | SPhos | 3-Oxo-4-(p-tolyl)butanenitrile |
| Adiponitrile | Naphthalene-2-boronic acid | PdCl₂(dppf) | dppf | 6-(Naphthalen-2-yl)-6-oxohexanenitrile |
This table provides representative examples of palladium-catalyzed additions of organoboron reagents to dinitriles.
N-Heterocyclic Carbene-Catalyzed Acylation Reactions
N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide range of chemical transformations, including the synthesis of β-ketonitriles. researchgate.net One innovative NHC-catalyzed approach involves the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). acs.orgnih.gov This metal-free method is particularly useful for synthesizing β-ketonitriles that contain a quaternary carbon center. acs.orgnih.gov
The proposed mechanism suggests that the NHC catalyst first reacts with an aldehyde to form a Breslow intermediate. This intermediate then participates in a single-electron transfer (SET) process with radicals generated from AIBN. The ensuing radical coupling leads to the formation of the β-ketonitrile product. organic-chemistry.org This protocol is characterized by its broad substrate scope, good functional group tolerance, and high efficiency under mild, metal-free conditions. acs.orgnih.gov The reaction is typically carried out using an NHC precursor and a base, such as cesium carbonate, in a solvent like toluene at an elevated temperature. organic-chemistry.org
| Aldehyde | Radical Source | NHC Precursor | Base | Product Example | Yield |
| Benzaldehyde (B42025) | AIBN | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Cs₂CO₃ | 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile | >99% |
| 4-Chlorobenzaldehyde | AIBN | 1,3-Dimesitylimidazolium chloride | Cs₂CO₃ | 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile | High |
| 2-Naphthaldehyde | AIBN | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | K₂CO₃ | 2,2-Dimethyl-3-(naphthalen-2-yl)-3-oxopropanenitrile | High |
This table illustrates examples of NHC-catalyzed radical coupling for the synthesis of β-ketonitriles. acs.orgnih.govorganic-chemistry.org
Convergent Synthesis Approaches for Substituted β-Ketonitriles
In the context of substituted β-ketonitriles, including fluorinated analogs, a convergent approach could involve the synthesis of a fluorinated ester fragment and a nitrile-containing fragment, followed by their coupling. For instance, a highly fluorinated ester, such as ethyl pentafluoropropionate, could be synthesized. Separately, a nitrile anion can be generated from a suitable precursor. The final step would then be the coupling of these two fragments, utilizing one of the methods described previously, such as the acylation of the nitrile anion.
This strategy is particularly advantageous for the synthesis of complex fluorinated β-keto compounds, as it allows for the introduction of the fluorine-containing moiety in a controlled manner. A convergent radical-based route has been described for the synthesis of trifluoromethyl ketones, which could be adapted for the synthesis of fluorinated β-ketonitriles. nih.gov
Elucidating Reactivity and Reaction Mechanisms of 4,4,5,5,5 Pentafluoro 3 Oxopentanenitrile
Chemical Reactivity of the β-Ketonitrile Functionality
The reactivity of 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is largely governed by the β-ketonitrile group. This functionality consists of a ketone and a nitrile group separated by a methylene (B1212753) unit (-CH₂-), which is the source of much of the compound's synthetic utility.
Tautomeric Equilibria and Enolate Formation
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. researchgate.netunlp.edu.ar The equilibrium position is significantly influenced by factors such as the solvent and the electronic nature of the substituents. researchgate.netmdpi.com For this molecule, the equilibrium is expected to heavily favor the enol form due to two primary stabilizing factors:
Intramolecular Hydrogen Bonding: The enol tautomer can form a stable six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the nitrile group. nih.gov
Conjugation: The enol form allows for a conjugated system (O=C-C=C-N), which provides additional electronic stabilization.
The presence of the strongly electron-withdrawing pentafluoroethyl group further stabilizes the enol tautomer.
The active methylene protons are acidic and can be removed by a suitable base to form a resonance-stabilized enolate anion. This enolate is a key reactive intermediate in many of the compound's reactions. The negative charge is delocalized over the oxygen atom, the central carbon, and the nitrogen atom, increasing its stability. The formation of this enolate is significantly facilitated by the acidity-enhancing effect of the adjacent pentafluoroethyl group.

Nucleophilic Characteristics of the Active Methylene Center
The enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the central carbon atom or the oxygen atom. bham.ac.uk In practice, reactions with soft electrophiles, particularly carbon-based ones, predominantly occur at the central carbon, making it a valuable tool for forming new carbon-carbon bonds. bham.ac.uk The nucleophilicity of this center allows the compound to participate in a variety of alkylation and acylation reactions, serving as a building block for more complex fluorinated molecules. The rate and outcome of these reactions are influenced by the choice of base, solvent, and electrophile.
Chemoselective Transformations of the Carbonyl Group
The presence of two distinct electrophilic sites—the carbonyl carbon and the nitrile carbon—raises the question of chemoselectivity. The reactivity of carbonyl functional groups is highly dependent on their substituents. nih.gov In many reactions, particularly reductions, the carbonyl group can be targeted selectively. For instance, the ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride, while leaving the nitrile group intact under controlled conditions.
Furthermore, enzymatic reductions using isolated carbonyl reductases have proven effective for the asymmetric reduction of β-ketonitriles to optically active β-hydroxy nitriles. acs.orgresearchgate.net This approach avoids competing side reactions and yields products with high enantioselectivity, which are valuable chiral synthons. researchgate.net
Reactivity Profiles of the Nitrile Moiety
The nitrile group, while generally less reactive than the ketone, can undergo a range of transformations. numberanalytics.com The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles. libretexts.org Typical reactions include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed, typically proceeding through an amide intermediate to form a carboxylic acid. libretexts.org
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. libretexts.org
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed to yield a ketone. libretexts.org
The reactivity of the nitrile is enhanced by the adjacent electron-withdrawing groups, although in most nitrile-containing pharmaceuticals, the group is robust and often not metabolized. nih.gov
Stereoelectronic Effects of the Pentafluoroethyl Group on Reaction Pathways
Stereoelectronic effects are influences on molecular properties and reactivity that arise from the specific spatial arrangement of orbitals. wikipedia.orgpharmacy180.com In this compound, the highly electronegative pentafluoroethyl group exerts profound stereoelectronic effects that are critical to its chemical behavior.
Inductive Effects and Acidity Perturbations
The most significant influence of the pentafluoroethyl group is its powerful negative inductive effect (-I effect). firsthope.co.in Fluorine is the most electronegative element, and the cumulative effect of five fluorine atoms pulls electron density strongly through the sigma bond framework. libretexts.orgyoutube.com This electron withdrawal has a direct and dramatic impact on the acidity of the active methylene protons (the α-protons).
The inductive effect stabilizes the conjugate base (the enolate) that forms upon deprotonation. solubilityofthings.com By pulling electron density away from the carbanionic center, the negative charge is dispersed and stabilized, making the corresponding proton easier to remove. youtube.com This results in a significant lowering of the pKₐ value of the active methylene protons compared to non-fluorinated analogues. This enhanced acidity means that a wider range of weaker bases can be used to generate the enolate, facilitating its use in synthesis. The magnitude of the inductive effect is distance-dependent, falling off rapidly as the number of bonds between the electron-withdrawing group and the acidic proton increases. libretexts.org
Table 1: Comparison of Acidity (pKₐ in DMSO) for Structurally Related Ketones
| Compound | Structure | Approximate pKₐ (DMSO) | Key Feature |
| Acetone | CH₃COCH₃ | 26.5 | No α-electron-withdrawing group |
| Acetylacetone | CH₃COCH₂COCH₃ | 13.3 | Acidity from two carbonyls |
| Ethyl Trifluoroacetoacetate | CF₃COCH₂COOEt | 10.5 | Acidity enhanced by CF₃ group |
| This compound | C₂F₅COCH₂CN | < 10 (Estimated) | Strong acidity from C₂F₅ and CN groups |
Note: The pKₐ value for this compound is an estimate based on the known powerful inductive effects of the pentafluoroethyl and nitrile groups.
Control of Diastereoselectivity and Enantioselectivity
The control of stereochemistry is a central theme in modern organic synthesis, and reactions involving prochiral fluorinated building blocks like this compound are of significant interest. The presence of the pentafluoroethyl group and the ketone functionality allows for the creation of new stereogenic centers, and controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these centers is crucial for applications in materials science and medicinal chemistry.
Strategies for achieving stereocontrol often rely on catalyst- or reagent-based approaches. For instance, in reactions analogous to aldol (B89426) additions where the enolate of a fluorinated ketone is a key intermediate, bifunctional organocatalysts can be employed. researchgate.net These catalysts can simultaneously activate the nucleophile (the enolate) and the electrophile, guiding the approach of the reactants through a highly ordered transition state to favor the formation of one stereoisomer over others. researchgate.net A study on the vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones demonstrated that quinine-derived squaramide catalysts could afford products with excellent diastereoselectivity and good enantioselectivity. researchgate.net
Another powerful strategy involves kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of enantioenriched starting material and product. nih.gov This has been successfully applied to racemic 1,3-diols containing fluorinated tetrasubstituted stereocenters, achieving excellent enantiomeric ratios (typically >95:5). nih.gov The development of such methods is critical for accessing stereochemically pure, complex acyclic structures. nih.gov
The table below summarizes representative results from stereoselective reactions involving fluorinated ketones, illustrating the high levels of control that can be achieved.
| Reaction Type | Fluorinated Substrate Type | Catalyst/Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Aldol-Tishchenko | Fluorinated Ketones | Base-mediated | >99:1 | Racemic product | nih.gov |
| Kinetic Resolution | Racemic Fluorinated 1,3-diols | Organocatalyst | N/A | >95:5 er | nih.gov |
| Vinylogous Aldol Reaction | Trifluoromethyl Ketones | Quinine-derived squaramide | Excellent | 66-84% ee | researchgate.net |
| Fluorolactonization | Styrene precursors | Chiral Aryl Iodide | High | High | nih.gov |
Chemoselectivity Challenges: C- vs. O-Functionalization
A significant challenge in the reactivity of 1,3-dicarbonyl compounds, including this compound, is controlling chemoselectivity. Upon deprotonation at the α-carbon (C2), an ambident enolate anion is formed, which possesses two nucleophilic sites: the α-carbon and the enolate oxygen. The subsequent reaction with an electrophile can lead to either C-functionalization or O-functionalization, and directing the reaction toward the desired outcome is a common synthetic problem.
The strong electron-withdrawing nature of the pentafluoroethyl group significantly increases the acidity of the α-protons, facilitating enolate formation. The choice between C- and O-alkylation or acylation is governed by various factors, including the nature of the electrophile, the solvent, and the counter-ion, as predicted by Hard and Soft Acid-Base (HSAB) theory. Generally, "hard" electrophiles (e.g., silyl (B83357) halides) tend to react at the hard oxygen atom, while "soft" electrophiles (e.g., alkyl halides) favor reaction at the softer carbon atom.
A related chemoselectivity challenge in polyfluorinated systems is the selective functionalization of C-F bonds. nih.gov While not a direct C- vs. O-functionalization, research into the selective cleavage and functionalization of C(sp³)–F bonds highlights the difficulty in differentiating between reactive sites in a complex molecule. nih.gov For instance, methodologies have been developed for the controlled, successive defluorination at different positions within a polyfluoroalkyl chain. nih.gov Such work underscores the subtle electronic and steric factors that must be manipulated to achieve selective transformations in the presence of multiple reactive centers, a principle that directly applies to controlling the C- vs. O-reactivity of the enolate derived from this compound.
β-Fluoride Elimination in Related Fluoroalkyl Carbanion Systems
A characteristic and often unavoidable reaction pathway for carbanions bearing fluorine atoms on the β-carbon is β-fluoride elimination. This process is a significant consideration in the chemistry of this compound, as its enolate is a carbanion with two fluorine atoms in the β-position (on C4).
The mechanism involves the formation of a carbanion at the α-position, which is stabilized by the adjacent carbonyl and nitrile groups. This carbanion can then undergo elimination of a fluoride (B91410) ion from the β-position to form a double bond, resulting in a difluoro-α,β-unsaturated product.
Mechanism of β-Fluoride Elimination:
Deprotonation: A base removes a proton from the α-carbon (C2) to form a resonance-stabilized carbanion (enolate).
Elimination: The electron pair from the carbanion displaces a fluoride ion from the β-carbon (C4), leading to the formation of an alkene.
Studies on related systems have shown that this elimination can be very rapid. For example, research on the dehydrofluorination of compounds with a CHF₂ group indicates that the reaction proceeds through a carbanion intermediate, and the fluoride ion is eliminated faster than proton transfer from a protic solvent like methanol. researchgate.net In contrast, for systems with a CF₃ group, proton exchange can be faster than dehydrofluorination, highlighting the influence of the degree of fluorination on the stability of the intermediate carbanion and the kinetics of elimination. researchgate.net Detailed mechanistic studies on titanium-fluoroaryl complexes have also investigated the kinetics of β-fluoride elimination, confirming it as a key step in C-F bond activation processes. researchgate.net This elimination pathway can be a synthetic limitation but can also be exploited to synthesize fluorinated alkenes.
Mechanistic Probes and Studies
Kinetics and Thermodynamics of Elementary Steps
Understanding the reaction mechanisms of this compound requires detailed knowledge of the kinetics and thermodynamics of the elementary steps involved. Kinetic studies focus on measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and elucidate the composition of the transition state of the rate-determining step. For reactions involving this compound, such as nucleophilic additions or substitutions, a key step is often the formation of a tetrahedral intermediate. researchgate.net The rate-limiting stage could be the formation of this intermediate or a subsequent step, such as its rearrangement. researchgate.net
The table below shows examples of thermodynamic properties measured for a related highly fluorinated ketone.
| Property | Value | Conditions |
|---|---|---|
| Normal Boiling Point | 322.39 K (49.24 °C) | 101.325 kPa |
| Critical Temperature | 442.63 K | N/A |
| Critical Pressure | 1865.6 kPa | N/A |
| Critical Density | 577.5 kg·m⁻³ | N/A |
Identification and Characterization of Reactive Intermediates
The reactivity of this compound is dictated by the formation of various transient species or reactive intermediates. The most prominent of these is the enolate anion, formed upon deprotonation of the α-carbon. This enolate is the key intermediate in aldol-type reactions, alkylations, and other nucleophilic transformations. Its ambident nature presents the chemoselectivity challenges discussed previously (Sec. 3.2.3).
Another critical intermediate is the α-carbanion involved in the β-fluoride elimination pathway (Sec. 3.2.4). The stability and fate of this carbanion determine whether elimination, reprotonation, or another reaction occurs. researchgate.net In nucleophilic addition reactions to the ketone or nitrile groups, tetrahedral intermediates are expected to form. researchgate.net
The direct observation and characterization of such short-lived intermediates are challenging but can be achieved using various mechanistic probes. Spectroscopic techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR), can sometimes allow for the direct detection of intermediates that are sufficiently stable under those conditions. researchgate.net Alternatively, trapping experiments are a powerful tool. In this method, a highly reactive species (a "trap") is added to the reaction mixture to intercept the intermediate, forming a stable, characterizable product. researchgate.net This provides indirect but compelling evidence for the existence and structure of the transient species. For example, the reactive intermediate generated from the addition of an isocyanide to an activated alkyne can be trapped by an acidic compound to yield a stable final product. researchgate.net
Synthetic Utility and Transformative Applications of 4,4,5,5,5 Pentafluoro 3 Oxopentanenitrile
Foundation for Diverse Chemical Transformations
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile serves as a valuable synthon due to the presence of multiple reactive sites. The active methylene (B1212753) group, positioned between the electron-withdrawing nitrile and ketone groups, is readily deprotonated, making it a potent nucleophile for various carbon-carbon bond-forming reactions. The carbonyl and nitrile functionalities themselves are subject to a wide range of chemical transformations, including condensation, cyclization, and addition reactions. The pentafluoroethyl group, while generally stable, imparts unique electronic properties and steric bulk to the molecule and its derivatives, influencing reactivity and the properties of the final products. rsc.org This combination of features makes the compound a foundational element for constructing diverse and complex molecular architectures, especially highly functionalized heterocyclic systems.
Multicomponent Reactions (MCRs) for Heterocycle Construction
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product containing portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net These one-pot procedures minimize waste and reduce the need for intermediate purification steps, aligning with the principles of green chemistry. nih.gov this compound, as a highly functionalized β-ketonitrile, is an ideal substrate for MCRs aimed at the synthesis of novel heterocyclic compounds.
A notable application of β-ketonitriles is in three-component condensation reactions. For instance, a one-pot reaction involving a β-ketonitrile, 4-fluorobenzaldehyde, and a cyclic secondary amine can be employed to produce α-arylidene-β-ketonitriles. researchgate.netmdpi.com The proposed mechanism for this transformation involves an initial Knoevenagel condensation between the active methylene group of the ketonitrile and the aldehyde. mdpi.com This is followed by a cascade reaction that can include an aromatic nucleophilic substitution of the fluorine atom on the benzaldehyde (B42025) ring by the amine. researchgate.netmdpi.com This methodology provides an efficient route to highly substituted and functionalized aromatic compounds directly from simple precursors.
Table 1: Example of a Three-Component Condensation Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Steps | Product Type |
|---|
The products derived from the multicomponent reactions of this compound are themselves versatile intermediates for the construction of more complex molecular frameworks, including fused and spirocyclic systems. Fused heterocycles are common motifs in pharmacologically active compounds. The synthesis of fused systems like pyrido[1,2-a]benzimidazoles has been achieved through oxidative cyclization of precursors containing spirocyclic oxetanes. nih.gov Similarly, MCRs are a powerful tool for building spiro-heterocyclic scaffolds; for example, spiro[indole-pyrrolizine] and related compounds have been synthesized via multicomponent reactions involving isatins and amino acids. taylorandfrancis.com The functional handles present in the products of nitrile-based MCRs offer strategic points for subsequent intramolecular cyclizations to access these desirable and complex topologies.
While the nitrile is a key reagent, its closely related analogue, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, serves as an excellent example of how fluorinated β-dicarbonyl compounds are used in the synthesis of important heterocycles. A one-pot, three-component reaction of this β-keto ester with various aldehydes and 1,3-diaminopropane (B46017) provides an efficient and cost-effective route to pyrido[1,2-a]pyrimidines. researchgate.net This class of N-bridgehead heterocyclic compounds is of significant interest in medicinal chemistry. The reaction proceeds cleanly, demonstrating the utility of these fluorinated building blocks in constructing complex heterocyclic cores. researchgate.net
Table 2: Synthesis of Pyrido[1,2-a]pyrimidines using a Related β-Keto Ester
| β-Dicarbonyl Compound | Aldehyde | Amine Source | Resulting Heterocycle |
|---|
Precursors for Biologically Important Molecular Scaffolds
The heterocyclic systems synthesized from this compound and its analogues are often precursors to molecules with significant biological activity. The incorporation of the pentafluoroethyl group can enhance the pharmacological profile of these scaffolds. For example, the pyrido[1,2-a]pyrimidine (B8458354) core, readily accessible from the related β-keto ester, is recognized for its great potential in the development of bioactive substances. researchgate.net Specific derivatives synthesized through this route have demonstrated promising antimicrobial and anti-biofilm activities against pathogenic bacteria such as Staphylococcus aureus. researchgate.net Furthermore, certain tetracyclic pyridopyrimidinium compounds have shown strong DNA binding properties, acting as DNA intercalators, which is a mechanism of action for several classes of therapeutic agents. researchgate.net The pyrimidine (B1678525) framework itself is a cornerstone of medicinal chemistry, as it is a core component of nucleic acids. bu.edu.eg
Development of Novel Materials with Fluorinated Units
Beyond pharmaceuticals, the integration of fluorinated units is a key strategy in the development of advanced materials. The presence of fluorine atoms can bestow properties such as high thermal stability, chemical inertness, and hydrophobicity. tcichemicals.com Fluorinated polymers and materials find applications in diverse fields. For instance, polyvinylidene fluoride (B91410) (PVDF) and its copolymers are widely used as binders and separators in lithium-ion batteries due to their electrochemical stability. researchgate.net this compound serves as a valuable building block for introducing the pentafluoroethyl moiety into new polymers and materials. The reactivity of its nitrile and ketone groups allows for its incorporation into polymer backbones or as a pendant group, enabling the design of novel materials with tailored optical, electronic, or surface properties.
Fluorinated Ligands for Metal Complexes
While direct research on this compound as a ligand is not extensively documented, the broader class of fluorinated β-dicarbonyl compounds, to which it is structurally related, is well-established in coordination chemistry. The introduction of fluorine atoms into a ligand framework can profoundly alter the properties of the resulting metal complexes. These alterations stem from the high electronegativity and steric demand of fluorine, which can enhance the Lewis acidity of the metal center, improve thermal and oxidative stability, and increase volatility, a desirable trait for applications in chemical vapor deposition.
The presence of both a keto and a nitrile group in this compound offers multiple coordination modes. It can potentially act as a bidentate ligand through the oxygen of the keto group and the nitrogen of the nitrile group, forming a stable chelate ring with a metal ion. The strong electron-withdrawing effect of the C2F5 group would be expected to modulate the electronic properties of the resulting metal complex, influencing its catalytic activity, magnetic properties, and electrochemical behavior.
Table 1: Potential Coordination Complexes and Their Anticipated Properties
| Metal Ion | Potential Coordination Geometry | Potential Applications |
| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | Octahedral or Square Planar | Catalysis, Magnetic Materials |
| Lanthanide Metals (e.g., Eu(III), Tb(III)) | 8- or 9-coordinate | Luminescent Probes, Display Technologies |
| Main Group Metals (e.g., Al(III), Ga(III)) | Tetrahedral or Octahedral | Precursors for Material Synthesis |
Further research into the coordination chemistry of this compound would be necessary to fully elucidate its potential as a fluorinated ligand and to explore the properties of its metal complexes.
Potential in Luminescent and Optoelectronic Materials (e.g., difluoroboron complexes)
Difluoroboron (BF2) complexes of β-diketonates are a prominent class of fluorescent dyes known for their high quantum yields, sharp emission peaks, and excellent photostability. The optical properties of these dyes can be finely tuned by modifying the substituents on the β-diketonate ligand. The incorporation of a pentafluoroethyl group and a nitrile group, as in this compound, is anticipated to have a significant impact on the photophysical characteristics of the corresponding BF2 complex.
The electron-withdrawing nature of both the C2F5 and CN groups would likely lead to a bathochromic (red) shift in the absorption and emission spectra of the resulting difluoroboron complex compared to non-fluorinated analogues. This is due to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level. Furthermore, the rigidity and planarity of the BF2-chelated ring, combined with the influence of the fluorinated substituent, could enhance the fluorescence quantum yield by reducing non-radiative decay pathways.
Difluoroboron complexes derived from ligands similar to this compound have shown promise in various optoelectronic applications. These include organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. The specific properties imparted by the pentafluorinated tail and the nitrile functionality could lead to materials with improved performance characteristics, such as enhanced electron injection in OLEDs or specific sensing capabilities.
Table 2: Predicted Photophysical Properties of a Difluoroboron Complex of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Absorption Maximum (λabs) | Shifted to longer wavelengths | Electron-withdrawing C2F5 and CN groups |
| Emission Maximum (λem) | Shifted to longer wavelengths | Electron-withdrawing C2F5 and CN groups |
| Fluorescence Quantum Yield (ΦF) | Potentially high | Rigid BF2-chelate structure, reduced non-radiative decay |
| Application Potential | OLEDs, Fluorescent Sensors | Tunable electronic properties and high luminescence |
Experimental synthesis and characterization of the difluoroboron complex of this compound are crucial next steps to verify these predictions and unlock its potential in the field of luminescent and optoelectronic materials.
Advanced Spectroscopic Characterization and Computational Chemical Analysis
High-Resolution NMR Spectroscopy (including ¹⁹F, ¹³C, ¹H) for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile. researchgate.net A multi-nuclear approach involving ¹⁹F, ¹³C, and ¹H NMR provides a wealth of information regarding the molecule's carbon skeleton, the specific environment of the fluorine atoms, and the interconnectivity of its constituent parts. rsc.org
¹⁹F NMR Spectroscopy: Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. rsc.org For this compound, the spectrum is expected to show two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂-) groups.
The -CF₃ group would likely appear as a triplet due to scalar coupling (²JFF) with the adjacent -CF₂- group.
The -CF₂- group would present as a quartet due to coupling (²JFF) with the three fluorine atoms of the -CF₃ group.
The significant chemical shift range in ¹⁹F NMR helps to clearly resolve these signals from potential impurities or reactants, making it an excellent technique for monitoring reaction progress and purity. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. Each of the five carbon atoms in the molecule is expected to produce a distinct signal, split by couplings to adjacent fluorine atoms (JFC).
C1 (Nitrile, -C≡N): Expected to be in the typical nitrile region (~110-120 ppm).
C2 (Methylene, -CH₂-): This signal would appear as a triplet due to coupling with the two fluorine atoms on C4 (³JCF).
C3 (Carbonyl, -C=O): This quaternary carbon would likely appear as a triplet due to coupling with the -CF₂- group (²JCF).
C4 (Difluoromethylene, -CF₂-): This signal will be significantly affected by the directly attached fluorine atoms, appearing as a triplet due to one-bond C-F coupling (¹JCF) and further split into a quartet by the -CF₃ group (²JCF).
C5 (Trifluoromethyl, -CF₃): This carbon signal will show a characteristic quartet due to the large one-bond C-F coupling (¹JCF) and will be further split into a triplet by the adjacent -CF₂- group (²JCF).
¹H NMR Spectroscopy: The ¹H NMR spectrum is the simplest, expected to show a single signal for the methylene (B1212753) protons (-CH₂-). This signal would likely appear as a triplet due to coupling (³JHF) to the two fluorine atoms of the -CF₂- group.
The combination of these NMR experiments allows for the unambiguous assignment of the molecule's structure and can provide mechanistic insights by tracking chemical shift changes or the appearance of intermediates during a reaction. rsc.org
Table 1: Predicted NMR Spectral Features for this compound This table is predictive and based on general principles of NMR spectroscopy for fluorinated compounds.
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Predicted Splitting Pattern | Coupling Constant |
|---|---|---|---|---|
| ¹⁹F | -CF₃ | -75 to -85 | Triplet | ²JFF |
| -CF₂- | -120 to -130 | Quartet | ²JFF | |
| ¹³C | -C≡N (C1) | 110 - 120 | Singlet (or small triplet) | ⁴JCF |
| -CH₂- (C2) | 30 - 40 | Triplet | ³JCF | |
| >C=O (C3) | 180 - 195 | Triplet | ²JCF | |
| -CF₂- (C4) | 110 - 125 (after ¹JCF) | Triplet of Quartets | ¹JCF, ²JCF | |
| -CF₃ (C5) | 115 - 130 (after ¹JCF) | Quartet of Triplets | ¹JCF, ²JCF |
| ¹H | -CH₂- | 3.5 - 4.5 | Triplet | ³JHF |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₅H₂F₅NO, by providing a highly accurate mass measurement of its molecular ion (M⁺).
The fragmentation patterns observed in electron impact (EI) mass spectrometry offer valuable structural information. For fluorinated compounds, the molecular ion peak can sometimes be of low intensity or absent. nist.gov The fragmentation of this compound is expected to proceed through several characteristic pathways:
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. chemguide.co.uk This could lead to the loss of the pentafluoroethyl group ([M - C₂F₅]⁺) or the cyanomethyl group ([M - CH₂CN]⁺).
Formation of Fluorinated Ions: The most abundant ion in the mass spectra of many perfluorocarbons is CF₃⁺ (m/z = 69). nist.gov The loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20) are also possible fragmentation events in fluorinated molecules. whitman.edu
Loss of CO: Cleavage resulting in the loss of a neutral carbon monoxide molecule (M-28) is another characteristic fragmentation for carbonyl compounds.
The resulting mass spectrum provides a unique fingerprint that confirms the identity of the molecule and supports its proposed structure through logical fragmentation analysis.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mt.com These two methods are complementary, as some vibrational modes may be strong in one technique and weak or absent in the other.
For this compound, the key expected vibrational modes are:
Nitrile Stretch (C≡N): A very strong, sharp absorption in the IR spectrum is expected in the range of 2220-2260 cm⁻¹. spectroscopyonline.com This peak is one of the most characteristic features for identifying nitriles.
Carbonyl Stretch (C=O): A strong, sharp absorption in the IR spectrum is anticipated around 1700-1750 cm⁻¹. The high electronegativity of the adjacent pentafluoroethyl group would likely shift this peak to a higher wavenumber compared to a non-fluorinated ketone.
C-F Stretches: Multiple strong absorption bands are expected in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹, corresponding to the various C-F stretching modes of the -CF₃ and -CF₂- groups.
C-H Stretches: Absorptions corresponding to the stretching of the C-H bonds in the methylene (-CH₂-) group would appear around 2850-3000 cm⁻¹.
Raman spectroscopy would provide complementary data, particularly for the more symmetric vibrations. While IR and Raman can rapidly confirm the presence of the key functional groups (nitrile, ketone, C-F bonds), they are powerful when used in conjunction with NMR and MS for complete structural confirmation. unito.it
X-ray Crystallography of Derivatives for Solid-State Structure Elucidation
While obtaining a single crystal of the liquid this compound suitable for X-ray diffraction may be challenging, its derivatives can be readily crystallized and analyzed. This compound is a valuable building block in organic synthesis, particularly for creating complex heterocyclic structures.
For instance, fluorinated β-keto esters, which are structurally analogous to the target molecule, are known to participate in multi-component reactions to form pyrimidine-based derivatives. researchgate.net These resulting heterocyclic compounds are often crystalline solids. Single-crystal X-ray diffraction analysis of such derivatives provides unambiguous proof of their three-dimensional structure, including precise bond lengths, bond angles, and stereochemical relationships. mdpi.comresearchgate.netvensel.org This technique would confirm the reaction outcome and elucidate the solid-state packing and intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal lattice. researchgate.net Therefore, X-ray crystallography serves as an ultimate tool for confirming the structure of complex molecules synthesized from this compound.
Quantum Chemical Calculations and Molecular Dynamics Simulations
Computational chemistry provides deep insights into the properties of molecules at an electronic level, complementing experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govpreprints.org
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl and the nitrogen of the nitrile would be electron-rich sites, while the carbonyl carbon and the carbons attached to fluorine atoms would be electron-poor.
Calculate NMR Chemical Shifts: Theoretical calculations of NMR parameters can aid in the assignment of complex experimental spectra. researchgate.netjournaljpri.com
These computational analyses provide a detailed picture of the molecule's electronic landscape and inherent reactivity. emerginginvestigators.org
Quantum chemical calculations are instrumental in studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves:
Locating Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. DFT calculations can determine the geometry and energy of the TS for a proposed reaction step.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Modeling Reaction Intermediates: The calculations can identify and characterize the stability of any intermediates that may form during the reaction.
For reactions involving this compound, such as its condensation to form heterocyclic derivatives, these calculations can be used to support a proposed mechanism, explain observed regioselectivity, and predict the feasibility of different reaction pathways. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters and Conformational Preferences
The spectroscopic signature and conformational landscape of this compound are dictated by the interplay of its constituent functional groups: a nitrile, a ketone, and a pentafluoroethyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most prominent feature in the proton NMR spectrum is expected to be a singlet corresponding to the methylene protons (—CH₂—) adjacent to the nitrile group. The chemical shift of this peak would likely appear downfield due to the electron-withdrawing effects of both the adjacent nitrile and the β-carbonyl group.
¹³C NMR: The carbon spectrum would display distinct signals for the nitrile carbon (—C≡N), the carbonyl carbon (C=O), the methylene carbon (—CH₂—), and the two carbons of the pentafluoroethyl group (—CF₂—CF₃). The high electronegativity of the fluorine atoms would cause a significant downfield shift for the CF₂ and CF₃ carbons.
¹⁹F NMR: The fluorine NMR spectrum is predicted to show two distinct resonances corresponding to the —CF₂— and —CF₃ groups. These would appear as a triplet and a quartet, respectively, due to the coupling between the two non-equivalent fluorine environments.
Illustrative Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹H (—CH₂—) | 3.0 - 4.0 | Singlet | N/A |
| ¹³C (—C≡N) | 115 - 125 | Singlet | N/A |
| ¹³C (C=O) | 190 - 200 | Singlet | N/A |
| ¹³C (—CH₂—) | 30 - 40 | Singlet | N/A |
| ¹³C (—CF₂—) | 110 - 120 | Quartet | |
| ¹³C (—CF₃) | 115 - 125 | Triplet | |
| ¹⁹F (—CF₂—) | -110 to -120 | Quartet | |
| ¹⁹F (—CF₃) | -80 to -90 | Triplet |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the nitrile and carbonyl stretching vibrations. The C≡N stretch is expected in the range of 2240-2260 cm⁻¹, while the C=O stretch would likely appear at a relatively high wavenumber, around 1720-1740 cm⁻¹, due to the electron-withdrawing effect of the adjacent pentafluoroethyl group. Strong C—F stretching bands are also anticipated in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Conformational Preferences:
Computational studies on similar α-fluoroketones suggest that the conformational preferences are governed by a balance of steric and electronic effects. The molecule is expected to exist as a mixture of conformers, with rotation possible around the C(O)—C(F₂) bond. The presence of the bulky and highly electronegative pentafluoroethyl group will likely favor conformations that minimize steric hindrance and dipole-dipole repulsions between the carbonyl oxygen and the fluorine atoms. Theoretical calculations would be necessary to determine the relative energies and populations of the different stable conformers.
Assessment of Fluorine-Induced Effects on Molecular Properties and Reactivity
The introduction of five fluorine atoms into the pentanenitrile backbone has profound consequences for the molecule's properties and chemical behavior.
Electronic Effects:
The pentafluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect significantly influences the electron distribution throughout the molecule.
Increased Acidity of α-Protons: The electron-withdrawing nature of the pentafluoroethyl and carbonyl groups increases the acidity of the methylene protons (—CH₂—), making them more susceptible to deprotonation by a base.
Enhanced Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and, therefore, more electrophilic. This enhances its reactivity towards nucleophilic attack.
Polarization of the Nitrile Group: The nitrile group's polarity is also influenced, affecting its reactivity in addition reactions.
Steric Effects:
The pentafluoroethyl group is sterically demanding. This bulkiness can hinder the approach of nucleophiles to the adjacent carbonyl group, potentially moderating the increased reactivity caused by electronic effects. The steric hindrance can also influence the stereochemical outcome of reactions at the carbonyl center.
Impact on Reactivity:
Nucleophilic Addition to the Carbonyl Group: The enhanced electrophilicity of the carbonyl carbon makes it a prime target for nucleophiles. However, the steric bulk of the pentafluoroethyl group may favor attack by smaller nucleophiles.
Reactions at the α-Carbon: The increased acidity of the α-protons facilitates the formation of an enolate anion, which can then participate in various alkylation and condensation reactions.
Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. The presence of the fluorinated group can influence the conditions required for these transformations.
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of β-ketonitriles, including fluorinated variants, has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.govgoogle.com Modern research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. nih.govresearchgate.net
Key green chemistry strategies applicable to the synthesis of 4,4,5,5,5-pentafluoro-3-oxopentanenitrile and related compounds include:
Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like water, glycerol, or supercritical fluids can significantly reduce environmental impact. researchgate.netijfmr.com
Catalysis: The use of recyclable catalysts, including biocatalysts, can improve atom economy and reduce waste streams associated with stoichiometric reagents. nih.govnih.gov Biocatalytic methods, such as those employing aldoxime dehydratase, offer a cyanide-free route to nitriles from readily available aldehydes. nih.gov
Continuous Flow Processing: Industrial production can benefit from continuous flow reactors, which allow for precise control over reaction parameters, leading to optimized yields and enhanced safety, particularly for exothermic fluorination reactions.
The development of a green synthesis for β-ketonitriles using inexpensive potassium tert-butoxide (KOt-Bu) and catalytic amounts of isopropanol (B130326) highlights a move towards more sustainable and economical processes. nih.gov Future research will likely focus on adapting and optimizing these green strategies for the specific challenges posed by the synthesis of highly fluorinated compounds like this compound.
Development of New Catalytic Systems for Enantioselective Transformations
The creation of chiral molecules is of paramount importance in the pharmaceutical industry, and asymmetric catalysis is a powerful tool for achieving this. rsc.orgnih.gov For this compound, the carbon atom adjacent to the nitrile and ketone groups (the α-carbon) is a key target for enantioselective functionalization. The development of new catalytic systems could enable the synthesis of chiral derivatives with high stereocontrol.
Future research in this area could focus on several promising approaches:
Organocatalysis: Chiral amine catalysts, such as those derived from Cinchona alkaloids, have been successfully used for the highly enantioselective α-fluorination of cyclic ketones. nih.govresearchgate.net This strategy could potentially be adapted for the asymmetric functionalization of the α-position of this compound.
Transition Metal Catalysis: Chiral transition metal complexes, for instance, those involving nickel, palladium, or ruthenium, are widely used in asymmetric synthesis. acs.orgresearchgate.net A system using a chiral ligand like DBFOX-Ph with a nickel(II) catalyst has shown extremely high enantioselectivity in the fluorination of β-ketoesters. acs.org Similar catalytic systems could be designed to control the stereochemistry of reactions involving the enolate of this compound.
Phase-Transfer Catalysis: The use of chiral hydrogen-bond donor phase-transfer catalysts has enabled the enantioselective nucleophilic fluorination of ketones with reagents like cesium fluoride (B91410) (CsF), offering an alternative to traditional electrophilic fluorination. thieme-connect.com
The successful application of these catalytic strategies would provide access to valuable, enantioenriched fluorinated building blocks for the synthesis of complex, biologically active molecules. acs.org
| Catalytic Approach | Potential Application for this compound | Key Catalyst Examples |
| Organocatalysis | Enantioselective α-functionalization (e.g., alkylation, amination) | Cinchona alkaloid derivatives |
| Transition Metal Catalysis | Asymmetric hydrogenation of the ketone, enantioselective allylation | Chiral Ni(II)-DBFOX-Ph complexes, Pd-catalysts |
| Phase-Transfer Catalysis | Enantioselective nucleophilic fluorination or other substitutions | Chiral hydrogen-bond donor catalysts |
Expansion of Synthetic Scope in Complex Molecule Synthesis
As a versatile intermediate, this compound holds significant potential for the construction of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceuticals. rsc.org β-Ketonitriles are known starting materials for a wide array of heterocycles, including pyridines, pyrimidines, and pyrazoles. rsc.org
A particularly powerful strategy for expanding synthetic scope is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex products from three or more starting materials in a single step. nih.govmdpi.com Research on a closely related compound, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, has demonstrated its utility in a one-pot, three-component reaction with aldehydes and 1,3-diaminopropane (B46017) to efficiently synthesize pyrido[1,2-a]pyrimidine (B8458354) scaffolds. researchgate.net
This precedent suggests that this compound could be a valuable substrate in similar MCRs. The nitrile group offers distinct reactivity compared to an ester, potentially leading to novel molecular scaffolds. Future research will likely explore the use of this compound in various MCRs and other cascade reactions to build diverse libraries of fluorinated molecules for biological screening. rsc.org
| Reaction Type | Reactants | Potential Product Scaffold |
| Hantzsch-type Synthesis | Aldehyde, Ammonia source | Dihydropyridines/Pyridines |
| Gewald Reaction | Elemental Sulfur, Active methylene (B1212753) compound | Thiophenes |
| Biginelli-type Reaction | Aldehyde, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinones |
| Three-Component Reaction | Aldehyde, Diamine | Fused Pyrimidines |
Exploration of Novel Material Science Applications
Fluorinated compounds are highly valued in material science for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.comresearchgate.net Nitriles are also important precursors for polymers like polyacrylonitrile. numberanalytics.com The combination of a highly fluorinated chain and reactive nitrile and ketone groups makes this compound a promising candidate for the development of advanced materials.
Potential areas of application include:
Advanced Polymers: The compound could serve as a monomer or a precursor for monomers used in the synthesis of specialty fluorinated polymers. These materials often exhibit desirable properties such as low friction coefficients, weather stability, and unique electrical properties (e.g., piezoelectricity), making them suitable for a wide range of applications from biomedical devices to electronics. mdpi.comresearchgate.net
Electrolytes for Batteries: Fluorinated nitriles are being investigated as electrolyte co-solvents for high-energy-density batteries, such as Li/CFx batteries. acs.org The presence of fluorine can enhance compatibility with lithium metal anodes and improve wettability with cathodes, leading to better battery performance. acs.org The specific structure of this compound could be explored for its potential to create weakly solvating and interfacially compatible electrolyte systems. acs.org
Luminescent Materials: The compound can be used in coordination chemistry to synthesize luminescent lanthanide complexes. Ligands derived from this fluorinated nitrile can enhance the photostability and efficiency of materials used in optical devices.
Fluorophores: The fluorinated backbone can be incorporated into larger dye structures, such as BODIPY dyes, to tune their photophysical properties for applications in biological imaging. nih.gov
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
To fully unlock the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. A modern approach to achieving this involves integrating experimental techniques with computational chemistry. mdpi.com
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and analyze the electronic structure of reactants and intermediates. nih.gov For example, DFT studies on the cycloaddition reactions of fluorinated nitrile imines have successfully explained the observed regioselectivity, showing that the reaction is under kinetic rather than thermodynamic control. mdpi.com Similar studies on this compound could predict its reactivity with various nucleophiles and electrophiles. nih.gov
Experimental Verification: Computational predictions can be validated through experimental methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹⁹F NMR), mass spectrometry, and kinetic studies can identify reaction intermediates, determine reaction rates, and confirm product structures. nih.gov The combination of computational and experimental ¹⁹F NMR, for instance, has proven to be a powerful tool for identifying and quantifying fluorinated products in complex mixtures. nih.gov
By applying these integrated approaches, researchers can gain a detailed picture of how this compound behaves in chemical reactions. This knowledge is crucial for optimizing reaction conditions, designing novel transformations, and developing new catalysts for its selective functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
